molecular formula C17H16O7 B161669 Sulochrin CAS No. 519-57-3

Sulochrin

Cat. No. B161669
CAS RN: 519-57-3
M. Wt: 332.3 g/mol
InChI Key: YJRLSCDUYLRBIZ-UHFFFAOYSA-N
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Description

Sulochrin is a benzophenone that is the methyl ester of 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid . It has a role as a metabolite and is a member of benzophenones, a carboxylic ester, and a member of phenols .


Synthesis Analysis

Sulochrin is a metabolite produced by Aspergillus terreus var. aureus . Polluxochrin and dioschrin, two new dimers of sulochrin linked by thioether bonds, were purified from an Alternaria sp. isolate obtained from a Hawaiian soil sample . The structures of these metabolites were established by NMR, mass spectrometry data, and X-ray analysis .


Molecular Structure Analysis

The molecular formula of Sulochrin is C17H16O7 . Its molecular weight is 332.3 g/mol . The structures of the two metabolites were established by NMR, mass spectrometry data, and X-ray analysis .


Physical And Chemical Properties Analysis

Sulochrin is a member of benzophenones, a carboxylic ester, and a member of phenols . It has a molecular weight of 332.3 g/mol .

Scientific Research Applications

Inhibitory Activity on Eosinophil Degranulation

Sulochrin, a metabolite of fungi, demonstrates inhibitory activity to eosinophil degranulation, a process involved in allergic reactions. This effect is influenced by the presence of alkylester at the C-6 position and the chemical properties of substituted groups at ortho-positions (Ohashi et al., 1999).

Sulochrin Oxidase Enzyme Characterization

Research has detailed the purification and characterization of sulochrin oxidase from Penicillium frequentans, an enzyme catalyzing phenol oxidative coupling reactions. This enzyme is a homodimer and demonstrates specificity for benzophenone compounds like sulochrin (Huang et al., 1996).

Role in Stereo-specific Phenol Oxidative Coupling

Sulochrin oxidase facilitates stereo-specific formation of bisdechlorogeodin from sulochrin. This enzyme shows high substrate specificity and contains significant carbohydrate composition, indicative of its critical role in specific biochemical pathways (Nordlöv & Gatenbeck, 1982).

α-Glucosidase Inhibition

Sulochrin shows activity as an inhibitor of the α-glucosidase enzyme, a target for antidiabetic therapy. It binds to the active site of the enzyme through hydrogen bonds, suggesting its potential in the development of new α-glucosidase inhibitors (Lestari et al., 2017).

Antidiabetic Potential

Sulochrin has demonstrated potential as an antidiabetic agent by inhibiting α-glucosidase activity, a crucial step in carbohydrate metabolism. This inhibition suggests its role in managing postprandial hyperglycemia, a significant concern in diabetes treatment (Dewi et al., 2018).

Hepatitis C Virus Inhibition

Sulochrin exhibits inhibitory effects on the Hepatitis C virus, particularly on the virus entry into host hepatocytes. Its derivative analysis revealed compounds with even higher antiviral potencies, presenting it as a lead compound for anti-HCV agents (Nakajima et al., 2013).

Antimicrobial and Cytotoxic Activities

New sulochrin dimers linked by thioether bonds have shown antimicrobial and weak cytotoxic activities. These findings from an Alternaria sp. isolate highlight sulochrin's potential in the development of new antimicrobial agents (Cai et al., 2014).

Biosynthetic Pathway Insights

Studies on the biosynthesis of sulochrin have provided insights into its molecular pathway, involving combinations of units related to o-orsellinic acid. This research aids in understanding the metabolic pathways and potential manipulation for industrial applications (Curtis et al., 1966).

Crystal Structure Analysis

The crystal structure of sulochrin derivatives has been determined, providing insights into their molecular conformation and the effects of substituents on their structure. This understanding is crucial for the development of sulochrin-based applications (Ueno et al., 1998).

Eosinophil Activation and Chemotaxis Inhibition

Sulochrin inhibits various effector functions of eosinophils, including degranulation, superoxide anion production, and leukotriene release. Its ability to impede eosinophil migration in vitro and in vivo suggests its potential in treating allergic diseases (Ohashi et al., 1998).

Safety And Hazards

When handling Sulochrin, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRLSCDUYLRBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199860
Record name Sulochrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulochrin

CAS RN

519-57-3
Record name Sulochrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulochrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulochrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOCHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA53C271Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
736
Citations
VA Vinci, TD Hoerner, AD Coffman… - Journal of industrial …, 1991 - Springer
… lovastatin and sulochrin … sulochrin was isolated. In addition, a lovastatin-hyperproducing mutant designated CB4 was capable of producing 16% more lovastatin and 30% less sulochrin …
Number of citations: 74 link.springer.com
RD Couch, GM Gaucher - Journal of biotechnology, 2004 - Elsevier
… Sulochrin is a co-metabolite produced during the Aspergillus terreus lovastatin fermentation. Examination of the sulochrin … result in the elimination of sulochrin biosynthesis. To perform …
Number of citations: 55 www.sciencedirect.com
S Cai, JB King, L Du, DR Powell… - Journal of natural …, 2014 - ACS Publications
Polluxochrin (1) and dioschrin (2), two new dimers of sulochrin linked by thioether bonds, were purified from an Alternaria sp. isolate obtained from a Hawaiian soil sample. The …
Number of citations: 38 pubs.acs.org
S Nakajima, K Watashi, S Kamisuki, S Tsukuda… - Biochemical and …, 2013 - Elsevier
… sulochrin as a compound that decreased HCV infectivity in a multi-round HCV infection assay. Sulochrin … Sulochrin showed anti-HCV activities to multiple HCV genotypes 1a, 1b, and 2a…
Number of citations: 36 www.sciencedirect.com
A Mahmoodian, CE Stickings - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… terreus, an organism known to produce geodin (X), led them to propose that asterric acid was synthesized in Nature from sulochrin (V) via bisdechlorogeodin (VII). Though laboratory syn…
Number of citations: 54 www.ncbi.nlm.nih.gov
H Ohashi, M Ishikawa, J Ito, A Ueno… - The Journal of …, 1997 - jstage.jst.go.jp
… activity of sulochrin fo eosinophil degranulation, and the IC50 value was 0. /im. Sulochrin also … Then, we studied the effect of sulochrin on myeloperoxidase (MPO)degranulatioi from …
Number of citations: 15 www.jstage.jst.go.jp
RT Dewi, A Darmawan, H Mulyani… - Malaysian Journal of …, 2018 - jupidi.um.edu.my
… Two synthetic derivatives of sulochrin were also prepared by bromination which resulted in dibromosulochrin (2) and tribromo-sulochrin (3). Preliminary SAR studies of sulochrin …
Number of citations: 10 jupidi.um.edu.my
K HUANG, Y YOSHIDA, K MIKAWA, I FUJII… - Biological and …, 1996 - jstage.jst.go.jp
… Sulochrin oxidase, an enzyme catalyzing regio-and stereospecific phenol oxidative coupling reaction to form (+)-bisdechlorogeodin from sulochrin… such as sulochrin and dihydrogeodin. …
Number of citations: 15 www.jstage.jst.go.jp
H Nordlöv, S Gatenbeck - Archives of Microbiology, 1982 - Springer
… [~4C]Sulochrin was biosynthesized in a 6 days old submerge culture … sulochrin was isolated and purified on preparative TLC and was then mixed with non-radioactive carrier sulochrin…
Number of citations: 13 link.springer.com
H Ohashi, Y Motegi, H Kita, GJ Gleich, T Miura… - Inflammation …, 1998 - Springer
… was inhibited by sulochrin [16]. To study whether the inhibitory effects of sulochrin on human … be inhibited by sulochrin, we examined the effects of sulochrin on degranulation stimulated …
Number of citations: 8 link.springer.com

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